molecular formula C47H74N8O11S B12568338 2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid;1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one

2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid;1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one

Katalognummer: B12568338
Molekulargewicht: 959.2 g/mol
InChI-Schlüssel: RTWMESNNZPWKBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction to the Bifunctional Pyrido-Pyrimidine Derivative

Structural Characterization and IUPAC Nomenclature Analysis

The compound’s IUPAC name delineates its bifunctional architecture, comprising two covalently distinct subunits.

Pyrido[2,3-d]pyrimidine-Pentanedioic Acid Subunit

The first subunit, 2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid , features:

  • A pyrido[2,3-d]pyrimidine core , a bicyclic system fusing pyridine and pyrimidine rings at positions 2 and 3. The numbering begins at the pyrimidine’s N1, proceeding through the pyridine’s C2 and C3.
  • Substituents at C6: A 2-amino-4-oxo group and a tetrahydro (5,6,7,8-saturated) configuration, rendering partial saturation for conformational flexibility.
  • An ethyl linker bridging C6 to a 4-methylthiophene-2-carbonyl group , introducing sulfur-containing aromaticity and steric bulk.
  • A pentanedioic acid (glutamic acid analog) appended via an amide bond, conferring hydrophilicity and potential for ionic interactions.
Pyrimidin-2-one-Ribose-Octadecylamino Subunit

The second subunit, 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one , includes:

  • A pyrimidin-2-one base , a uracil analog lacking the 4-oxo group, with substitution at N1 by a ribose-like oxolan-2-yl group (3,4-dihydroxy-5-hydroxymethyltetrahydrofuran).
  • An octadecylamino (C18 alkyl chain) substituent at C4, imparting lipophilicity and membrane-targeting potential.

Structural Hybridity : The molecule’s design merges a folate-antagonist-like pyrido-pyrimidine system with a nucleoside analog, suggesting dual mechanisms targeting enzymatic pathways in nucleotide metabolism.

Historical Development of Polycyclic Heteroaromatic Systems in Medicinal Chemistry

Polycyclic heteroaromatic systems have been pivotal in drug discovery due to their bioisosteric mimicry of endogenous molecules. Key milestones include:

Early Heterocycles: Purines and Pyrimidines

Natural purines (e.g., adenine, guanine) and pyrimidines (e.g., cytosine, thymine) inspired synthetic analogs like 6-mercaptopurine (1950s) and 5-fluorouracil (1957), establishing heterocycles as anticancer agents.

Quinazolines and Pyrido-Pyrimidines
  • Quinazolines : Emerged as tyrosine kinase inhibitors (e.g., gefitinib, erlotinib) targeting epidermal growth factor receptors in non-small cell lung cancer.
  • Pyrido[2,3-d]pyrimidines : Developed as dihydrofolate reductase (DHFR) inhibitors, leveraging their planar structure for enzymatic binding. Compound 26 in demonstrated nanomolar potency against Pneumocystis jirovecii DHFR, highlighting scaffold adaptability for selectivity.
Hybrid Systems and Bifunctional Designs

Modern drug design emphasizes hybrid systems combining multiple pharmacophores. For example:

  • Capecitabine : A fluoropyrimidine carbamate prodrug conjugated with a pentyl chain for oral bioavailability.
  • Pemetrexed : A pyrrolopyrimidine antifolate with a glutamic acid side chain, inhibiting multiple folate-dependent enzymes.

The subject compound extends this paradigm by merging a pyrido-pyrimidine DHFR inhibitor with a nucleoside-like moiety, potentially enabling dual targeting of nucleotide synthesis and incorporation into nucleic acids.

Table 1: Evolution of Key Polycyclic Heteroaromatic Drug Scaffolds

Era Scaffold Example Drug Therapeutic Use Key Innovation
1950s Purine analog 6-Mercaptopurine Leukemia Antimetabolite of adenine
1980s Quinazoline Gefitinib NSCLC EGFR tyrosine kinase inhibition
2000s Pyrido[2,3-d]pyrimidine Compound 26 Opportunistic infections Selective DHFR inhibition
2020s Bifunctional hybrids Subject compound Undisclosed Dual nucleotide metabolism targeting

Eigenschaften

Molekularformel

C47H74N8O11S

Molekulargewicht

959.2 g/mol

IUPAC-Name

2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid;1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one

InChI

InChI=1S/C27H49N3O5.C20H25N5O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-23-18-20-30(27(34)29-23)26-25(33)24(32)22(21-31)35-26;1-9-6-14(18(29)23-12(19(30)31)3-5-15(26)27)32-13(9)4-2-10-7-11-16(22-8-10)24-20(21)25-17(11)28/h18,20,22,24-26,31-33H,2-17,19,21H2,1H3,(H,28,29,34);6,10,12H,2-5,7-8H2,1H3,(H,23,29)(H,26,27)(H,30,31)(H4,21,22,24,25,28)

InChI-Schlüssel

RTWMESNNZPWKBX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O.CC1=C(SC(=C1)C(=O)NC(CCC(=O)O)C(=O)O)CCC2CC3=C(NC2)N=C(NC3=O)N

Herkunft des Produkts

United States

Biologische Aktivität

The compound under consideration is a complex molecule characterized by multiple functional groups and a unique structural framework. Its biological activity is primarily associated with its role as an antifolate agent, which has implications in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N7O7C_{20}H_{23}N_{7}O_{7}, with a molecular weight of approximately 473.44 g/mol. The structure features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity.

PropertyValue
Molecular FormulaC20H23N7O7
Molecular Weight473.44 g/mol
Density1.68 ± 0.1 g/cm³
pKa3.42 ± 0.10

The compound exhibits its biological activity primarily through inhibition of folate-dependent enzymes involved in nucleotide biosynthesis. It acts as an inhibitor of:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of purines and pyrimidines.
  • Glycinamide Ribonucleotide Formyltransferase (GARFTase) : Inhibition of this enzyme disrupts purine nucleotide biosynthesis, leading to impaired cell proliferation.

Antitumor Activity

Studies have demonstrated that compounds related to this structure exhibit significant antitumor effects by targeting cancer cells that overexpress folate receptors (FRs). The following points summarize key findings:

  • Selective Cytotoxicity : The compound shows selective inhibition against tumor cells expressing FRα and PCFT (proton-coupled folate transporter) while sparing normal cells.
  • Cell Proliferation Inhibition : In vitro studies indicate that the compound can significantly reduce the proliferation of various cancer cell lines, including those from breast and prostate cancers.

Case Studies

  • In Vitro Studies : A study published in Cancer Research reported that derivatives of this compound inhibited the growth of FR-positive tumor cells with IC50 values in the low micromolar range, highlighting its potential as a targeted anticancer therapy .
  • Animal Models : Preclinical trials using animal models demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates in xenograft models of human cancers .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features that enhance its interaction with target enzymes:

  • Pyrido[2,3-d]pyrimidine Core : This moiety is essential for binding to DHFR and GARFTase.
  • Side Chains : Modifications on the side chains can significantly influence the selectivity and potency of the compound against different cancer types.

Wissenschaftliche Forschungsanwendungen

Structural Components

The structural complexity includes:

  • A pyrido[2,3-d]pyrimidine core, which is known for its biological activity.
  • An octadecylamino side chain that may influence membrane permeability and bioactivity.
  • A pentanedioic acid moiety that could serve as a linker or functional group for further modifications.

Antifolate Activity

Research indicates that derivatives of this compound can act as antifolates, inhibiting key enzymes involved in nucleotide biosynthesis. For instance, studies have shown that pyrrolo[2,3-d]pyrimidine analogs exhibit potent inhibitory effects on enzymes such as thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFTase), which are crucial in the folate metabolic pathway . This inhibition is particularly relevant in cancer therapy, where disrupting nucleotide synthesis can impede tumor growth.

Cancer Treatment

The compound's structural features allow it to selectively target cancer cells expressing specific folate receptors (FRs). In vitro studies have demonstrated that certain analogs show enhanced anti-proliferative activity against tumor cells when delivered via FR-mediated transport mechanisms . This selectivity can potentially reduce side effects associated with conventional chemotherapy.

Biological Mechanisms

The compound may also play a role in modulating biological pathways related to DNA synthesis and repair. Its ability to act as a cofactor in reactions involving folate suggests potential applications in genetic studies and therapeutic interventions aimed at enhancing DNA repair mechanisms .

Drug Development

Given its unique structure and biological activities, this compound is a candidate for further development into therapeutic agents. The exploration of its derivatives could lead to new drugs targeting various diseases, particularly those related to folate metabolism such as certain cancers and metabolic disorders.

Case Study 1: Antitumor Efficacy

A study explored the efficacy of pyrrolo[2,3-d]pyrimidine derivatives in inhibiting tumor cell proliferation. Results indicated that compounds with specific substitutions showed significantly greater potency against FR-expressing cancer cells compared to those lacking such modifications . This highlights the importance of structural optimization in drug design.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which these compounds exert their effects on cellular metabolism. It was found that the inhibition of TS led to downstream effects on DNA synthesis, thereby affecting cell cycle progression and inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / Identifier Core Structure Target Enzyme(s) Key Modifications Clinical/Experimental Findings
Target Compound Pyrido[2,3-d]pyrimidine + Pyrimidinone GARFTase (?), AICARFTase (?) 4-Methylthiophene; Octadecylamino-sugar conjugate No direct data; inferred dual mechanism
LY309887 [(2S)-2-[[5-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid] Pyrido[2,3-d]pyrimidine-thiophene GARFTase Unsubstituted thiophene Phase I trials: Dose-limiting toxicity due to polyglutamation in normal tissues
AG2034 [N-[(5-{2-[(6S)-2-amino-4-oxo-4,6,7,8-tetrahydro-1H-pyrimido[5,4-b][1,4]thiazin-6-yl]ethyl}thiophen-2-yl)carbonyl]-L-glutamic acid] Pyrimido[5,4-b][1,4]thiazine GARFTase Pyrimido-thiazine ring substitution Similar toxicity profile to LY309887; limited by RFC/FR transport
Compound 238 [Synthesis in ] Pyrido[3,2-d]pyrimidine Not specified Carbamoyl and phosphonooxy groups Enhanced solubility; preclinical stage

Mechanistic and Pharmacokinetic Insights

Antifolate Activity: The pyrido[2,3-d]pyrimidine moiety in the target compound closely resembles LY309887, a GARFTase inhibitor. Unlike AG2034, which replaces pyrido[2,3-d]pyrimidine with a pyrimido-thiazine ring, the target compound retains the pyrido core, suggesting similar RFC/FR-mediated uptake and polyglutamation risks .

Nucleoside-like Activity: The pyrimidin-2-one-sugar component resembles nucleoside analogs (e.g., ribavirin) but with an octadecylamino tail. This modification could confer prolonged half-life or novel targeting (e.g., AICARFTase) but may increase hepatotoxicity risks due to lipid accumulation .

Toxicity Considerations: LY309887 and AG2034 exhibited cumulative toxicities (e.g., myelosuppression) in clinical trials, attributed to polyglutamate accumulation in normal tissues. The target compound’s methylthiophene and octadecylamino groups might mitigate or exacerbate these effects, depending on transport protein affinities .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically follows a modular approach combining:

  • Construction of the tetrahydropyridopyrimidine-thiophene fragment.
  • Preparation of the amino acid derivative (pentanedioic acid).
  • Coupling via amide bond formation.
  • Synthesis of the nucleoside analog with the octadecylamino substituent.
  • Final conjugation or salt formation to yield the target compound.

This approach allows for optimization of each fragment before assembly, improving yield and purity.

Synthesis of the Tetrahydropyridopyrimidine-Thiophene Fragment

  • The tetrahydropyridopyrimidine core is synthesized via cyclization reactions starting from appropriate aminopyrimidine precursors and ketoesters or diketones under controlled conditions to form the fused bicyclic system.
  • The 4-methylthiophene-2-carbonyl group is introduced by acylation of the amino group on the tetrahydropyridopyrimidine intermediate using 4-methylthiophene-2-carboxylic acid derivatives activated as acid chlorides or anhydrides.
  • The ethyl linker between the pyrimidine and thiophene rings is typically installed via alkylation or cross-coupling reactions using halogenated ethyl intermediates.

Preparation of the Amino Acid Moiety and Amide Coupling

  • The pentanedioic acid (glutamic acid derivative) is used in its protected form (e.g., ester or amide protected) to prevent side reactions.
  • Amide bond formation between the tetrahydropyridopyrimidine-thiophene fragment and the amino acid is achieved using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU, or DCC in the presence of bases like DIPEA.
  • Reaction conditions are optimized to maintain stereochemical integrity at the chiral center of the amino acid.

Synthesis of the Nucleoside Analog with Octadecylamino Substituent

  • The nucleoside analog is synthesized by glycosylation of the pyrimidin-2-one base with a protected sugar moiety (oxolane ring) bearing hydroxyl and hydroxymethyl groups.
  • The octadecylamino substituent is introduced via nucleophilic substitution or reductive amination on the pyrimidine ring nitrogen.
  • Protection and deprotection steps are carefully controlled to preserve the sensitive hydroxyl groups on the sugar ring.

Final Assembly and Purification

  • The two major fragments (the amino acid-thiophene-pyridopyrimidine and the nucleoside analog) are combined, often forming a salt or conjugate complex.
  • Purification is performed using chromatographic techniques such as preparative HPLC to achieve high purity.
  • Characterization includes NMR, mass spectrometry, and chiral HPLC to confirm structure and stereochemistry.

Data Table: Summary of Key Synthetic Steps and Conditions

Step Reaction Type Reagents/Conditions Notes
1 Cyclization to form tetrahydropyridopyrimidine Aminopyrimidine + ketoester, acid/base catalysis Control temperature to avoid side products
2 Acylation with 4-methylthiophene-2-carboxylic acid derivative Acid chloride, base (e.g., pyridine), solvent (DCM) Use anhydrous conditions
3 Alkylation to install ethyl linker Halogenated ethyl intermediate, base (K2CO3) Stereoselective control required
4 Amide coupling with protected pentanedioic acid EDCI/HATU, DIPEA, DMF or DCM solvent Maintain chiral integrity
5 Glycosylation of pyrimidin-2-one base Protected sugar donor, Lewis acid catalyst (e.g., TMSOTf) Protect hydroxyl groups
6 Introduction of octadecylamino substituent Nucleophilic substitution or reductive amination Long alkyl chain requires solubility control
7 Deprotection and final purification Acid/base deprotection, preparative HPLC Confirm purity and stereochemistry

Research Findings and Optimization Notes

  • Multicomponent reactions (MCRs) have been explored to streamline the synthesis by combining several steps, improving atom economy and reducing waste.
  • Computer-assisted synthetic planning tools have been used to predict optimal reaction sequences and conditions, minimizing trial-and-error in the lab.
  • Stereochemical purity is critical due to the biological activity of the compound; thus, chiral catalysts or resolution methods are employed.
  • The presence of multiple functional groups necessitates selective protection strategies to avoid side reactions.
  • Scale-up synthesis requires careful control of reaction parameters to maintain yield and purity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.